

# Spectroscopic analysis of dodecyl gallate (NMR, IR, UV-Vis).

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## Compound of Interest

Compound Name: Dodecyl Gallate

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## Spectroscopic Profile of Dodecyl Gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dodecyl gallate**, the ester of dodecanol and gallic acid, is a widely utilized antioxidant and preservative in the food, cosmetic, and pharmaceutical industries.[1] Its efficacy is intrinsically linked to its chemical structure, which can be comprehensively elucidated through a combination of spectroscopic techniques. This technical guide provides an in-depth analysis of **dodecyl gallate** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The document details the characteristic spectral data, outlines the experimental protocols for obtaining this data, and illustrates the analytical workflow, offering a complete reference for researchers and professionals in drug development and material science.

**Dodecyl gallate** (IUPAC name: dodecyl 3,4,5-trihydroxybenzoate) has the chemical formula  $C_{19}H_{30}O_5$  and a molecular weight of 338.44 g/mol.[1][2] Its structure consists of a polar gallic acid head and a nonpolar twelve-carbon aliphatic tail, rendering it soluble in fats and oils.[3]

### Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **dodecyl gallate**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Dodecyl Gallate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.1	s	2H	Aromatic C-H (Positions 2, 6)
~4.2	t	2H	-O-CH <sub>2</sub> - (Ester methylene)
~1.7	m	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.2-1.4	m	18H	-(CH <sub>2</sub> ) <sub>9</sub> - (Methylene chain)
~0.9	t	3H	-CH <sub>3</sub> (Terminal methyl)

Data sourced from spectral databases. Actual values may vary slightly based on solvent and instrument.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for Dodecyl Gallate**

Chemical Shift ( $\delta$ ) ppm	Assignment
~167	C=O (Ester carbonyl)
~146	Aromatic C-O (Positions 3, 5)
~138	Aromatic C-O (Position 4)
~121	Aromatic C-H (Position 1)
~109	Aromatic C-H (Positions 2, 6)
~65	-O-CH <sub>2</sub> - (Ester methylene)
~32	Alkyl Chain Carbons
~29	Alkyl Chain Carbons
~26	Alkyl Chain Carbons
~23	Alkyl Chain Carbons
~14	-CH <sub>3</sub> (Terminal methyl)

Data sourced from spectral databases.[3] Actual values may vary slightly based on solvent and instrument.

**Table 3: IR Spectroscopic Data for Dodecyl Gallate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-3500	Strong, Broad	O-H Stretch (Phenolic)
~2850-2950	Strong	C-H Stretch (Aliphatic)
~1700-1720	Strong	C=O Stretch (Ester)
~1610	Medium	C=C Stretch (Aromatic)
~1250	Strong	C-O Stretch (Ester)

Data sourced from spectral databases.[3][4] The spectrum is typically acquired using a KBr wafer technique.[3]

**Table 4: UV-Vis Spectroscopic Data for Dodecyl Gallate**

$\lambda_{\text{max}}$ (nm)	Solvent	Assignment
220, 276	Ethanol/Methanol	$\pi \rightarrow \pi^*$ transitions in the aromatic ring

Data sourced from spectral databases and chemical suppliers.[\[3\]](#)[\[5\]](#)

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **dodecyl gallate** are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **dodecyl gallate**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **dodecyl gallate** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The choice of solvent is critical to avoid overlapping signals with the analyte.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).[\[6\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum at room temperature.
  - Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - The number of scans can range from 8 to 16 to achieve a good signal-to-noise ratio.

- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[\[7\]](#)
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **dodecyl gallate**.

Methodology:

- Sample Preparation (KBr Pellet Technique):
  - Grind a small amount (1-2 mg) of dry **dodecyl gallate** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
  - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and record the sample spectrum.
  - The spectrum is typically recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Data Analysis: The resulting spectrum is a plot of transmittance versus wavenumber. Identify the characteristic absorption bands corresponding to the functional groups in the molecule.  
[\[8\]](#)

## Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the chromophores of **dodecyl gallate**.

Methodology:

- Sample Preparation:
  - Prepare a stock solution of **dodecyl gallate** of known concentration in a UV-transparent solvent, such as ethanol or methanol.[\[9\]](#)
  - Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[\[10\]](#)
- Data Acquisition:
  - Fill a quartz cuvette with the solvent to be used as a reference.
  - Fill a second quartz cuvette with the sample solution.
  - Scan the sample over a wavelength range of approximately 200-400 nm.
- Data Analysis: The output is an absorbance spectrum. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is a key characteristic. The concentration of an unknown sample can be determined using the Beer-Lambert Law by creating a calibration curve from the standards.

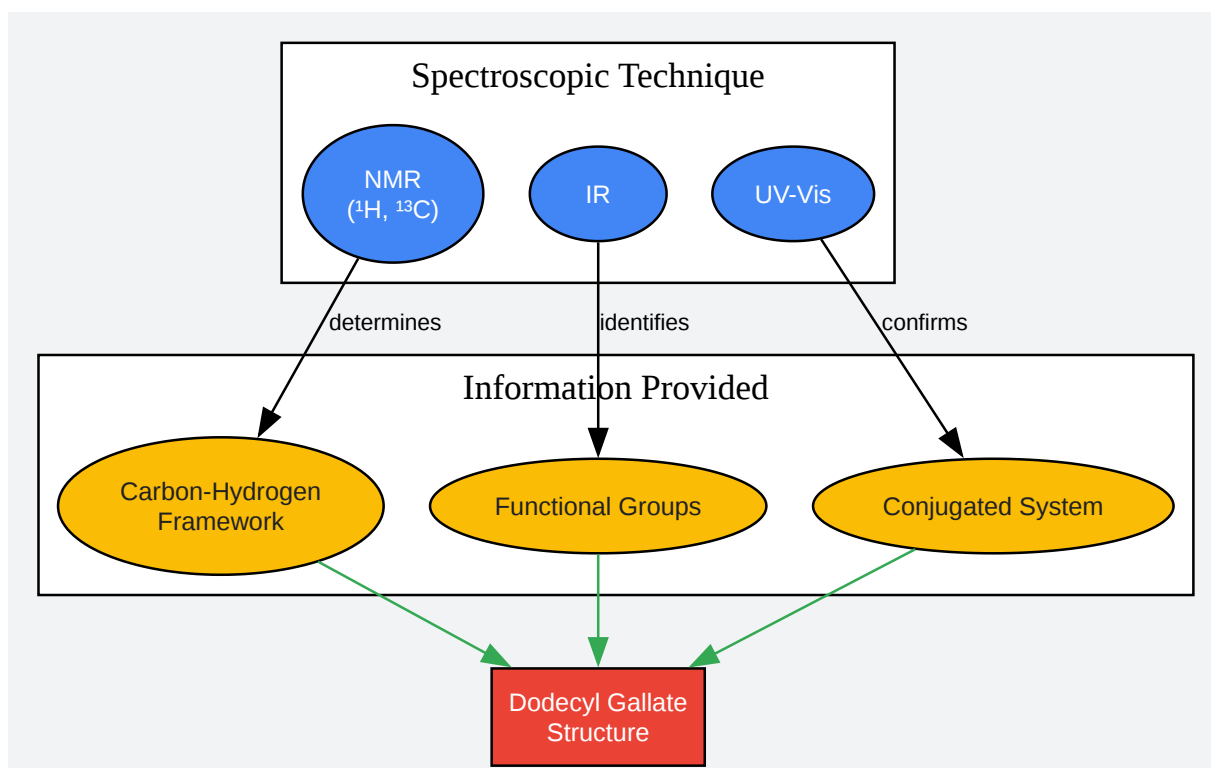
## Visualized Workflows and Relationships

The following diagrams, created using Graphviz, illustrate the experimental workflow and the logical relationships in the spectroscopic analysis of **dodecyl gallate**.



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Caption: Experimental workflow for the spectroscopic analysis of **dodecyl gallate**.



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